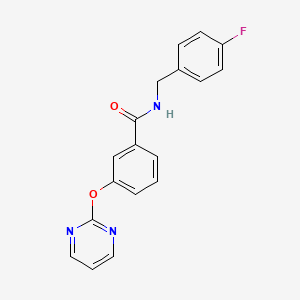

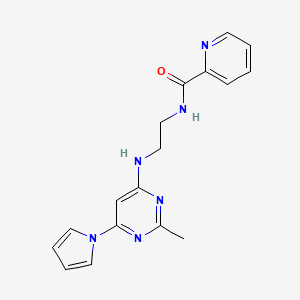

N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. The inhibition of this pathway has been linked to the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Aplicaciones Científicas De Investigación

Antimalarial Activity

Pyrido[1,2-a]pyrimidin-4-ones, related to the structural motif of N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide, have been synthesized and evaluated for antimalarial activity. These compounds were tested against the erythrocytic stages of the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum. Structure-activity relationship studies indicated that the unsubstituted pyrido[1,2-a]pyrimidine scaffold is critical for antimalarial activity, suggesting potential for further development of potent derivatives (Mane et al., 2014).

Histone Deacetylase Inhibition

Compounds structurally related to N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide have been found to inhibit histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression. N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), for instance, selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and entering clinical trials as a promising anticancer drug (Zhou et al., 2008).

Chemical Transformations Prediction

Tandem mass spectrometry has been utilized to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, highlighting the utility of mass spectrometry in understanding the reactivity of compounds similar to N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide. This approach provides insights into potential solution phase reactions, aiding in the design of new compounds with enhanced properties (Wang et al., 2006).

Organic Solar Cells

N-annulated perylene diimide dimers with benzyl-based side chains, including 4-fluorobenzyl groups, have been synthesized and employed as non-fullerene acceptors in polymer-based organic solar cells. These materials achieved power conversion efficiencies upwards of 5.8%, demonstrating the role of fluorinated benzyl side chains in enhancing the photovoltaic performance of organic solar cells (Nazari et al., 2018).

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-15-7-5-13(6-8-15)12-22-17(23)14-3-1-4-16(11-14)24-18-20-9-2-10-21-18/h1-11H,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUHDUPNKBFGAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2713131.png)

![8-(2-(3,5-dimethylpiperidin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713133.png)

![2-Naphthalen-2-yloxy-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2713135.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2713139.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2713146.png)

![(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B2713152.png)